molecular formula C10H14ClNO3 B14377512 2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 89543-27-1

2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B14377512
CAS No.: 89543-27-1
M. Wt: 231.67 g/mol
InChI Key: ITUVGNBNPVCVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound with a complex structure, featuring a chloro group, a cyclohexylamino group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloro-substituted butenoic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to cell growth and metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylamino)-4-oxobut-2-enoic acid
  • 2-Chloro-4-(ethylamino)-4-oxobut-2-enoic acid
  • 2-Chloro-4-(phenylamino)-4-oxobut-2-enoic acid

Uniqueness

2-Chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89543-27-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-chloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H14ClNO3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)(H,14,15)

InChI Key

ITUVGNBNPVCVRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C=C(C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.